3-Aminobenzyl alcohol

Electrochemistry Electropolymerization Sensor Materials

Procure 3-Aminobenzyl alcohol (CAS 1877-77-6) to ensure regiochemical fidelity in your research. This meta-substituted isomer is essential for synthesizing validated dynamin GTPase inhibitors and hedgehog pathway modulators, where ortho- or para-substitution leads to biological inactivity. It is the only isomer enabling clean mono-N-alkylation via 9-BBN chelate control, avoiding reductive amination byproducts. For GMP analytical labs, ISO 17025/17034-certified CRM grade (Benzocaine EP Impurity F) guarantees regulatory traceability. Standard commercial purity ≥98% (GC/T); store under inert gas due to air/light sensitivity.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 1877-77-6
Cat. No. B048899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzyl alcohol
CAS1877-77-6
Synonyms(3-Aminophenyl)methanol;  3-(Hydroxymethyl)aniline;  3-Aminobenzenemethanol;  _x000B_NSC 62359;  [3-(Hydroxymethyl)phenyl]amine;  m-Aminobenzyl Alcohol
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CO
InChIInChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
InChIKeyOJZQOQNSUZLSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzyl alcohol (CAS 1877-77-6): Technical Specifications, Physicochemical Profile, and Supply Characteristics


3-Aminobenzyl alcohol (CAS 1877-77-6), also known as (3-aminophenyl)methanol, is an aromatic amino alcohol with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . The compound features both an amino (–NH₂) and a hydroxyl (–OH) functional group on a benzyl core, with the amine positioned at the meta (3-) position of the benzene ring [1]. Commercial material is typically available as a solid with a melting point range of 91–95 °C and a purity specification of ≥98% (GC/T) . The compound is soluble in water and exhibits air and light sensitivity, requiring storage under inert atmosphere .

Why m-Aminobenzyl Alcohol Cannot Be Substituted with o- or p-Isomers in Rigorous Applications


The aminobenzyl alcohol isomers (ortho-, meta-, and para-) are constitutional isomers sharing identical molecular weight and formula but exhibiting markedly different physicochemical properties and reactivity profiles [1]. These differences arise from the distinct electronic and steric environments conferred by the relative positioning of the amino and hydroxymethyl substituents. Consequently, in applications requiring precise control over molecular recognition, regioselective derivatization, or solid-state behavior—such as pharmaceutical intermediate synthesis, certified reference material use, or functional material development—the meta-substituted 3-aminobenzyl alcohol cannot be interchanged with its ortho- or para- counterparts without compromising the fidelity of the intended outcome . The following evidence details the quantifiable parameters that substantiate this selection requirement.

Quantitative Differentiation Evidence: 3-Aminobenzyl alcohol vs. Structural and Functional Analogs


Electrochemical Oxidation Potential: 3-Aminobenzyl alcohol vs. 3-Aminophenol

In direct cyclic voltammetry studies on gold electrodes across a range of pH values, the oxidation potentials for 3-aminobenzyl alcohol were consistently higher than those observed for 3-aminophenol under identical solution conditions [1]. This quantitative shift in redox behavior directly impacts the compound's suitability for electropolymerization and the design of conductive polymer films.

Electrochemistry Electropolymerization Sensor Materials

Isomeric Melting Point Differentiation: Solid-State Thermal Behavior

The three constitutional isomers of aminobenzyl alcohol exhibit distinct melting point ranges, a direct consequence of differing crystal lattice energies arising from molecular symmetry and intermolecular hydrogen bonding patterns. The meta-substituted 3-aminobenzyl alcohol melts at 91–95°C, representing the highest thermal stability among the isomers . The ortho-isomer melts at 82–86°C , while the para-isomer melts at a significantly lower 60–65°C .

Solid-State Chemistry Formulation Quality Control

Validated Identity as a Pharmacopoeial Reference Standard: Benzocaine Impurity F

3-Aminobenzyl alcohol is officially designated as Benzocaine EP Impurity F (European Pharmacopoeia) and is available as a certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 . This specific regulatory identity is not shared by its ortho- or para-isomers. The compound serves as a critical standard for the development and validation of analytical methods for benzocaine and related local anesthetics.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Comprehensive Vibrational Spectroscopic Characterization for Quality Assurance

A complete normal coordinate analysis of 3-aminobenzyl alcohol has been performed based on experimental FTIR and laser Raman spectra, assuming C_s point group symmetry [1]. The study provides full assignment of all fundamental vibrational modes and their associated potential energy distributions (PEDs). This detailed spectroscopic fingerprint is essential for identity confirmation and purity assessment. In contrast, the literature lacks a similarly comprehensive vibrational analysis for the ortho- and para-isomers [1]. Furthermore, a certified reference-grade Raman spectrum is available in the SpectraBase database, with specific acquisition parameters including Nd:YAG laser excitation at 1064 nm and correction for scattering effects [2].

Analytical Chemistry Spectroscopy Material Identification

Regioselective Reactivity: Chelation-Controlled Mono-N-Alkylation of 1,3-Amino Alcohols

A selective mono-N-alkylation method specifically exploits the 1,3-relationship between the amine and alcohol groups in 3-amino alcohols, including 3-aminobenzyl alcohol [1]. The method relies on the formation of a stable chelate with 9-BBN, which protects and activates the amine group, enabling highly selective monoalkylation and avoiding the typical formation of dialkylated byproducts. This reaction pathway is fundamentally inaccessible to 1,2-amino alcohols (like 2-aminobenzyl alcohol), which fail to form the requisite stable chelate [1].

Synthetic Methodology Selective Derivatization Organic Synthesis

Role as a Key Reagent in Validated Pharmacological Probe Synthesis

3-Aminobenzyl alcohol is explicitly cited as a required reagent in the synthesis of two distinct classes of pharmacological probes: (1) quinone analogs that function as dynamin GTPase inhibitors and (2) pyrrolo[2,1-f][1,2,4]triazines that act as novel hedgehog signaling pathway inhibitors . These literature-precedented applications establish the compound as a critical building block for generating specific biological activity, a utility that cannot be assumed for its isomers.

Medicinal Chemistry Chemical Biology Assay Development

Optimal Application Domains for 3-Aminobenzyl alcohol Based on Verified Differentiation


Pharmaceutical Impurity Analysis and Method Validation

Analytical and quality control laboratories should prioritize 3-aminobenzyl alcohol certified reference material (CRM) for the development and validation of HPLC, GC, or other compendial methods for benzocaine and related local anesthetics. Its official designation as Benzocaine EP Impurity F and availability as an ISO 17025/17034-certified standard provide the regulatory traceability and data integrity required for GMP environments. The use of a non-certified or incorrect isomer would invalidate method qualification efforts .

Electrochemical Sensor and Conductive Polymer Development

Researchers designing electrochemical sensors or developing conductive polymer films via electropolymerization should select 3-aminobenzyl alcohol when a higher oxidation potential relative to 3-aminophenol is desired . This property, as demonstrated in direct cyclic voltammetry comparisons , allows for the tuning of the electrochemical window for analyte detection or the fabrication of polymer films with distinct redox properties.

Regioselective Synthesis of Mono-N-Alkylated Aniline Derivatives

Synthetic chemists seeking a high-selectivity route to mono-N-alkylated aniline derivatives should employ 3-aminobenzyl alcohol as the substrate of choice. The 1,3-amino alcohol motif is uniquely capable of forming a stable chelate with 9-BBN, enabling a monoalkylation protocol that is fundamentally inaccessible to 1,2-amino alcohols like 2-aminobenzyl alcohol . This method offers a clean, high-yielding alternative to reductive amination when a protected or selectively functionalized product is required.

Medicinal Chemistry Synthesis of GTPase and Hedgehog Pathway Probes

Medicinal chemistry groups targeting dynamin GTPase or the hedgehog signaling pathway should procure 3-aminobenzyl alcohol as a key reagent for synthesizing literature-validated quinone analogs and pyrrolo[2,1-f][1,2,4]triazines , respectively. Using this specific isomer ensures adherence to published synthetic procedures, thereby mitigating the risk of unexpected reactivity or biological inactivity that could arise from substituting with an ortho- or para-isomer.

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